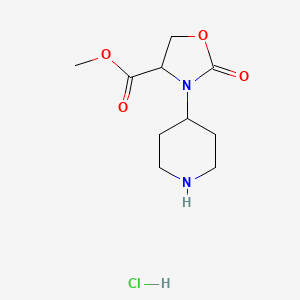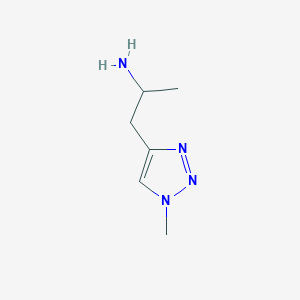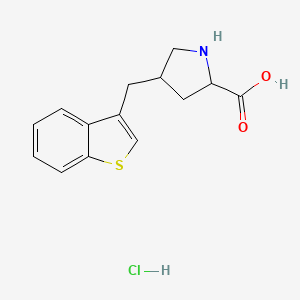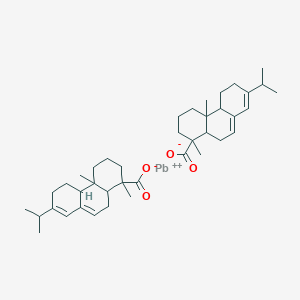
Lead resinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead resinate is a chemical compound formed by the reaction of lead with resin acids, typically derived from natural sources such as pine resin. This compound has historically been used as a pigment in paints and varnishes due to its unique properties, including its ability to provide a glossy finish and its resistance to environmental degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead resinate is typically synthesized by reacting lead salts, such as lead acetate or lead oxide, with resin acids. The reaction is usually carried out in an organic solvent, such as turpentine or linseed oil, at elevated temperatures to facilitate the formation of the this compound complex. The general reaction can be represented as follows: [ \text{Lead Salt} + \text{Resin Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of lead salts with resin acids in large reactors. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The resulting this compound is then purified and processed into a usable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Lead resinate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form elemental lead and other reduced species.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or hydrazine can be used. These reactions often require a catalyst and are conducted under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace lead ions in the resinate structure.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Elemental lead and reduced organic compounds.
Substitution: New metal resinates and lead salts.
Wissenschaftliche Forschungsanwendungen
Lead resinate has been studied for its applications in various fields, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological staining and as a contrast agent in imaging techniques.
Medicine: Explored for its antimicrobial properties and potential use in wound dressings and other medical applications.
Industry: Utilized in the production of high-quality paints, varnishes, and coatings due to its excellent film-forming properties and resistance to environmental degradation.
Wirkmechanismus
Lead resinate can be compared with other metal resinates, such as zinc resinate and copper resinate. While all these compounds share similar structural features and applications, this compound is unique due to its higher density and greater stability under environmental conditions. This makes it particularly suitable for applications requiring long-term durability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
- Zinc resinate
- Copper resinate
- Iron resinate
- Manganese resinate
Lead resinate’s unique properties, such as its high density and stability, distinguish it from these similar compounds, making it a valuable material in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
9008-26-8 |
|---|---|
Molekularformel |
C40H58O4Pb |
Molekulargewicht |
810 g/mol |
IUPAC-Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+) |
InChI |
InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
GSTXEFGCQNQPDE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)

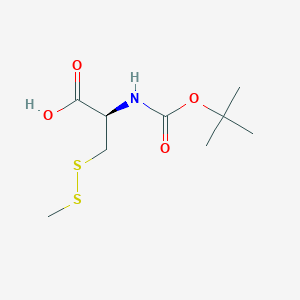
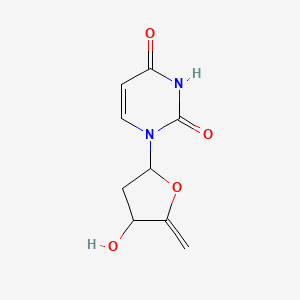
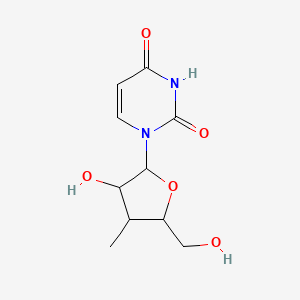
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)

